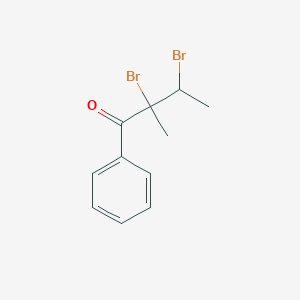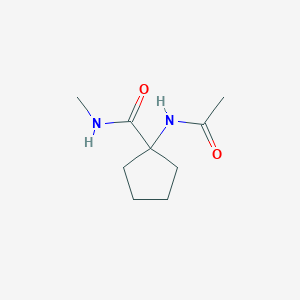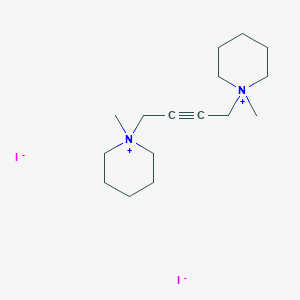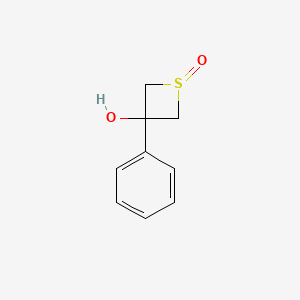
12-(1-Ethoxyethoxy)dodeca-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(1-Ethoxyethoxy)dodeca-1,3-diene is a chemical compound characterized by the presence of two double bonds separated by a single bond, making it a conjugated diene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1-Ethoxyethoxy)dodeca-1,3-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods are frequently used for the preparation of conjugated dienes . For instance, starting from an alkene, an allyl halide, an alkyl dihalide, or an alcohol (diol), the desired diene can be synthesized by employing appropriate reagents and reaction conditions .
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, ensuring the efficient production of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
12-(1-Ethoxyethoxy)dodeca-1,3-diene undergoes several types of chemical reactions, including:
Electrophilic Addition Reactions: This compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Diels-Alder Reactions: As a conjugated diene, it can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides: Reagents like hydrogen bromide can add to the double bonds of the diene, resulting in 1,2- and 1,4-addition products.
Dienophiles: In Diels-Alder reactions, dienophiles such as maleic anhydride can react with the diene to form cyclohexene derivatives.
Major Products
The major products formed from these reactions include various substituted alkenes and cyclohexene derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
12-(1-Ethoxyethoxy)dodeca-1,3-diene has several scientific research applications:
Mécanisme D'action
The mechanism by which 12-(1-Ethoxyethoxy)dodeca-1,3-diene exerts its effects involves the interaction of its conjugated double bonds with various molecular targets. In electrophilic addition reactions, the double bonds react with electrophiles, forming carbocation intermediates that lead to the final products . In Diels-Alder reactions, the compound’s conjugated system allows it to form cyclohexene derivatives through a concerted mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity but a shorter carbon chain.
Isoprene: Another conjugated diene used in polymer synthesis.
Uniqueness
12-(1-Ethoxyethoxy)dodeca-1,3-diene is unique due to its longer carbon chain and the presence of an ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to simpler dienes like 1,3-butadiene and isoprene .
Propriétés
Numéro CAS |
114073-58-4 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
12-(1-ethoxyethoxy)dodeca-1,3-diene |
InChI |
InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-14-15-18-16(3)17-5-2/h4,6-7,16H,1,5,8-15H2,2-3H3 |
Clé InChI |
HKJDLQZSESCNML-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCCCCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


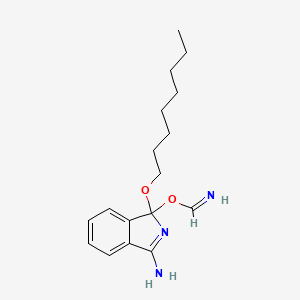
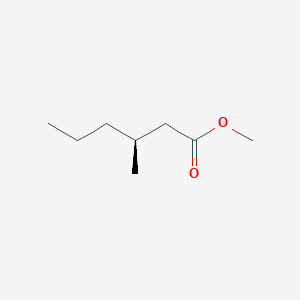

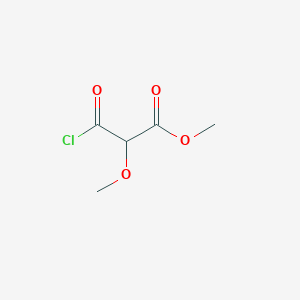
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)

![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
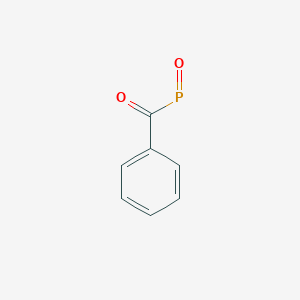
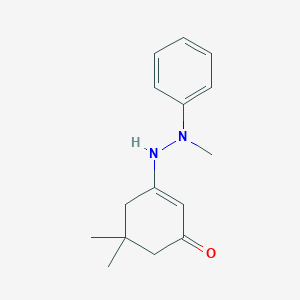
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
